2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine
Overview
Description
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a sulfanyl group linked to a phenyl-tetrazole moiety
Mechanism of Action
Target of Action
It is known that similar compounds have shown diverse biological activity, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive effects . Some derivatives have been found to inhibit c-Src tyrosine kinase, which are promising antitumor drugs .
Mode of Action
It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Similar compounds have shown significant cytotoxic effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by the presence of bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine typically involves the alkylation of 2-sulfanylpyridine with 1-phenyl-5-(chloromethyl)-1H-tetrazole. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) at elevated temperatures . The use of excess base can lead to the direct formation of cyclized products in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Similar structure but with a thieno ring instead of a pyridine ring.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a sulfanyl group.
Uniqueness
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of a pyridine ring with a phenyl-tetrazole moiety linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-11(7-3-1)18-12(15-16-17-18)10-19-13-8-4-5-9-14-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHPKFDTIKGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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